(S)-2-(4-Fluorophenyl)azetidinehydrochloride
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Overview
Description
(S)-2-(4-Fluorophenyl)azetidinehydrochloride is a chemical compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the fluorophenyl group and the azetidine ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Fluorophenyl)azetidinehydrochloride typically involves the formation of the azetidine ring followed by the introduction of the fluorophenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the azetidine ring. The fluorophenyl group can then be introduced via nucleophilic substitution reactions. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may involve the use of continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of advanced purification techniques such as crystallization and chromatography ensures the removal of impurities and the isolation of the desired product .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-Fluorophenyl)azetidinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced azetidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring or the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized azetidine derivatives .
Scientific Research Applications
(S)-2-(4-Fluorophenyl)azetidinehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-2-(4-Fluorophenyl)azetidinehydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring and the fluorophenyl group contribute to its binding affinity and specificity towards these targets. The compound may exert its effects by modulating enzyme activity, inhibiting protein-protein interactions, or altering cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Fluorophenyl)sulfonyl]azetidine hydrochloride
- 3-((4-Fluorophenyl)thio)azetidine hydrochloride
Uniqueness
(S)-2-(4-Fluorophenyl)azetidinehydrochloride is unique due to its specific stereochemistry and the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H11ClFN |
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Molecular Weight |
187.64 g/mol |
IUPAC Name |
2-(4-fluorophenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C9H10FN.ClH/c10-8-3-1-7(2-4-8)9-5-6-11-9;/h1-4,9,11H,5-6H2;1H |
InChI Key |
ZSYLILXYSPZTFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC1C2=CC=C(C=C2)F.Cl |
Origin of Product |
United States |
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